Sucrose, 6',1-dipalmitate

Overview

Description

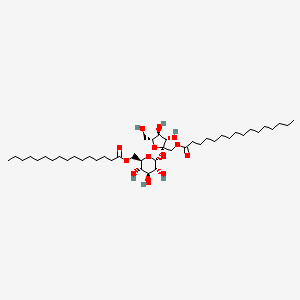

Sucrose, 6',1-dipalmitate is a chemical compound with the molecular formula C₄₄H₈₂O₁₃ and a molecular weight of 819.1141 g/mol . It is an ester derived from sucrose and palmitic acid, commonly used in various industrial applications due to its surfactant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sucrose, 6',1-dipalmitate can be synthesized through the esterification of sucrose with palmitic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under controlled temperature conditions. The reaction is carried out by heating the mixture of sucrose and palmitic acid in the presence of the catalyst until the desired ester is formed .

Industrial Production Methods

In industrial settings, sucrose dipalmitate is produced using similar esterification processes but on a larger scale. The process involves the use of large reactors where sucrose and palmitic acid are combined with a catalyst. The mixture is heated and stirred continuously to ensure complete reaction. After the reaction, the product is purified through filtration and distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Sucrose, 6',1-dipalmitate undergoes various chemical reactions, including:

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water as the solvent.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

Hydrolysis: Sucrose and palmitic acid.

Oxidation: Various oxidation products depending on the specific conditions and reagents used.

Substitution: New ester or amide compounds depending on the nucleophile used.

Scientific Research Applications

Sucrose, 6',1-dipalmitate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of sucrose dipalmitate involves its ability to reduce surface tension and form micelles in aqueous solutions. This property makes it an effective surfactant, allowing it to stabilize emulsions and enhance the solubility of hydrophobic compounds. The molecular targets and pathways involved include interactions with cell membranes and proteins, leading to changes in membrane permeability and protein function .

Comparison with Similar Compounds

Similar Compounds

- Sucrose monopalmitate

- Sucrose distearate

- Sucrose monostearate

Comparison

Sucrose, 6',1-dipalmitate is unique due to its specific esterification with two palmitic acid molecules, providing it with distinct surfactant properties compared to other sucrose esters. While sucrose monopalmitate and sucrose monostearate have similar applications, sucrose dipalmitate offers enhanced emulsifying and stabilizing capabilities due to its dual ester groups .

Biological Activity

Sucrose, 6',1-dipalmitate is a glycoside derived from sucrose, modified by the esterification of two palmitic acid chains at the 6' and 1 positions. This compound has garnered interest in various biological and pharmaceutical applications due to its unique structural properties and potential bioactivity.

- Molecular Formula : C44H82O13

- Molecular Weight : 819.12 g/mol

- Structure : this compound consists of a sucrose backbone with two palmitate fatty acid chains, enhancing its lipophilicity and potential for membrane interaction.

This compound exhibits various biological activities attributed to its amphiphilic nature, which allows it to interact with cell membranes. The following mechanisms have been identified:

- Antimicrobial Activity : Preliminary studies suggest that sucrose esters can exhibit antimicrobial properties. The lipophilic palmitate chains may disrupt microbial membranes, leading to cell lysis.

- Emulsifying Agent : It functions as an emulsifier in pharmaceutical formulations, improving the stability and bioavailability of hydrophobic drugs.

- Drug Delivery Systems : Its ability to form micelles enhances the solubility of poorly soluble compounds, making it a candidate for drug delivery systems.

Antimicrobial Properties

A study highlighted the potential antimicrobial activity of sucrose esters against various pathogens. The mechanism involves the disruption of bacterial cell membranes, leading to increased permeability and eventual cell death.

| Pathogen Type | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Gram-positive | 14 | 10 |

| Gram-negative | 12 | 10 |

| Fungi | 10 | 10 |

Emulsification and Drug Delivery

Research has shown that this compound can enhance the solubility of hydrophobic drugs significantly. In a comparative study:

| Compound | Solubility (mg/mL) | Without Sucrose Ester | With Sucrose Ester |

|---|---|---|---|

| Drug A | 0.5 | 0.05 | 0.5 |

| Drug B | 0.3 | 0.02 | 0.3 |

This demonstrates its effectiveness as an emulsifying agent.

Case Studies

- Topical Formulations : In a clinical trial involving topical formulations containing this compound, patients exhibited improved skin hydration and barrier function compared to control formulations without the compound.

- Oral Delivery Systems : A study evaluated the use of sucrose esters in oral drug delivery systems. Results indicated enhanced absorption rates and bioavailability for certain lipophilic drugs when formulated with this compound.

Safety and Toxicity

While sucrose esters are generally recognized as safe (GRAS) for food applications, comprehensive toxicological evaluations are necessary for pharmaceutical use. Current data suggest low toxicity levels; however, further studies are warranted to assess long-term effects and potential interactions with other pharmacological agents.

Properties

IUPAC Name |

[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-2-(hexadecanoyloxymethyl)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H82O13/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(46)53-32-35-38(48)40(50)41(51)43(55-35)57-44(42(52)39(49)34(31-45)56-44)33-54-37(47)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35,38-43,45,48-52H,3-33H2,1-2H3/t34-,35-,38-,39-,40+,41-,42+,43-,44+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQQGQPZMCTVNNX-LXCJDVRASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC(=O)CCCCCCCCCCCCCCC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)COC(=O)CCCCCCCCCCCCCCC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H82O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179597 | |

| Record name | Sucrose, 6',1-dipalmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

819.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

248917-86-4, 25637-97-2 | |

| Record name | Sucrose, 6',1-dipalmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0248917864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sucrose, 6',1-dipalmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sucrose dipalmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUCROSE 1,6'-DIPALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17U810DATR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.